molecular formula C18H28O3 B3108878 12-[(Hexa-1,3-dien-1-yl)oxy]dodeca-9,11-dienoic acid CAS No. 169217-39-4

12-[(Hexa-1,3-dien-1-yl)oxy]dodeca-9,11-dienoic acid

Cat. No.: B3108878
CAS No.: 169217-39-4
M. Wt: 292.4 g/mol
InChI Key: QWRJRLCIDLDGLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

12-[(Hexa-1,3-dien-1-yl)oxy]dodeca-9,11-dienoic acid is a complex organic compound characterized by its unique structure, which includes multiple double bonds and an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-[(Hexa-1,3-dien-1-yl)oxy]dodeca-9,11-dienoic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is the use of a Diels-Alder reaction to form the diene structure, followed by functionalization to introduce the ether linkage and additional double bonds. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and advanced purification techniques, is essential to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

12-[(Hexa-1,3-dien-1-yl)oxy]dodeca-9,11-dienoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or hydroxylated derivatives, while reduction may yield saturated compounds.

Scientific Research Applications

12-[(Hexa-1,3-dien-1-yl)oxy]dodeca-9,11-dienoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 12-[(Hexa-1,3-dien-1-yl)oxy]dodeca-9,11-dienoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

12-[(Hexa-1,3-dien-1-yl)oxy]dodeca-9,11-dienoic acid is unique due to its specific arrangement of double bonds and ether linkage, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

12-hexa-1,3-dienoxydodeca-9,11-dienoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O3/c1-2-3-4-13-16-21-17-14-11-9-7-5-6-8-10-12-15-18(19)20/h3-4,9,11,13-14,16-17H,2,5-8,10,12,15H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWRJRLCIDLDGLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC=COC=CC=CCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80855136
Record name 12-[(Hexa-1,3-dien-1-yl)oxy]dodeca-9,11-dienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169217-39-4
Record name 12-[(Hexa-1,3-dien-1-yl)oxy]dodeca-9,11-dienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
12-[(Hexa-1,3-dien-1-yl)oxy]dodeca-9,11-dienoic acid
Reactant of Route 2
Reactant of Route 2
12-[(Hexa-1,3-dien-1-yl)oxy]dodeca-9,11-dienoic acid
Reactant of Route 3
12-[(Hexa-1,3-dien-1-yl)oxy]dodeca-9,11-dienoic acid
Reactant of Route 4
12-[(Hexa-1,3-dien-1-yl)oxy]dodeca-9,11-dienoic acid
Reactant of Route 5
12-[(Hexa-1,3-dien-1-yl)oxy]dodeca-9,11-dienoic acid
Reactant of Route 6
12-[(Hexa-1,3-dien-1-yl)oxy]dodeca-9,11-dienoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.